An In-Depth Technical Guide to the Physicochemical Properties of 6-Bromo-3-iodo-1H-indazole
An In-Depth Technical Guide to the Physicochemical Properties of 6-Bromo-3-iodo-1H-indazole
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and applications of 6-Bromo-3-iodo-1H-indazole (CAS No: 885521-88-0). This versatile heterocyclic compound serves as a critical building block in contemporary medicinal chemistry, particularly in the development of kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data analysis, and field-proven insights to facilitate its effective utilization in research and development.
Introduction: The Strategic Importance of the Indazole Scaffold
The indazole nucleus, a bicyclic system composed of a benzene ring fused to a pyrazole ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Indazole-containing molecules exhibit a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties.[3][4] 6-Bromo-3-iodo-1H-indazole is a strategically functionalized derivative, offering two distinct halogen atoms at positions 6 and 3. This differential reactivity allows for selective and sequential cross-coupling reactions, such as Suzuki or Heck couplings, making it an invaluable intermediate for constructing complex molecular architectures.[1][3] This guide will delve into the essential physicochemical characteristics that underpin the synthetic utility and application of this compound.
Molecular Structure and Physicochemical Properties
The structural and physicochemical properties of 6-Bromo-3-iodo-1H-indazole are fundamental to its handling, reactivity, and application in drug design.
Chemical Structure
The chemical structure of 6-Bromo-3-iodo-1H-indazole is depicted below. The numbering of the indazole ring system follows established IUPAC conventions.
Caption: Chemical structure of 6-Bromo-3-iodo-1H-indazole.
Physicochemical Data Summary
The key physicochemical properties of 6-Bromo-3-iodo-1H-indazole are summarized in the table below. These parameters are crucial for designing synthetic reactions, purification protocols, and formulation studies.
| Property | Value | Source(s) |
| CAS Number | 885521-88-0 | [5] |
| Molecular Formula | C₇H₄BrIN₂ | [5] |
| Molecular Weight | 322.93 g/mol | [5] |
| Appearance | Solid | |
| Purity | ≥98% | [5] |
| Calculated LogP | 2.93 | [5] |
| Topological Polar Surface Area (TPSA) | 28.68 Ų | [5] |
| Hydrogen Bond Donors | 1 | [5] |
| Hydrogen Bond Acceptors | 1 | [5] |
| Storage Temperature | 4°C | [5] |
Note: Experimental data for properties like melting point and boiling point are not consistently reported in the literature. It is recommended to determine these values experimentally for each batch.
Synthesis and Purification
The following protocol describes a reliable and scalable method for the synthesis of 6-Bromo-3-iodo-1H-indazole from commercially available 6-bromo-1H-indazole.[1][3]
Synthesis Workflow
Caption: Workflow for the synthesis of 6-Bromo-3-iodo-1H-indazole.
Step-by-Step Experimental Protocol
Materials:
-
6-Bromo-1H-indazole (1.0 equiv.)
-
Potassium hydroxide (KOH) (2.0 equiv.)
-
Iodine (I₂) (1.5 equiv.)
-
Dimethylformamide (DMF)
-
Sodium thiosulfate (Na₂S₂O₄)
-
Potassium carbonate (K₂CO₃)
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve 6-bromo-1H-indazole (10 mmol) in DMF.
-
To this solution, add potassium hydroxide (20 mmol). The use of a strong base like KOH is essential to deprotonate the indazole nitrogen, forming the indazolide anion, which is a more potent nucleophile for the subsequent iodination step.
-
In a separate flask, prepare a solution of iodine (15 mmol) in DMF (8 mL).
-
Add the iodine solution dropwise to the reaction mixture at room temperature. The reaction is typically exothermic, and slow addition helps to control the temperature.
-
Stir the reaction mixture at room temperature for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate and potassium carbonate. The sodium thiosulfate quenches any unreacted iodine, and the potassium carbonate helps to neutralize the mixture and facilitate the precipitation of the product.
-
A white solid should precipitate out of the solution.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Dry the solid under vacuum to yield 6-Bromo-3-iodo-1H-indazole. A typical yield for this reaction is around 71.2%.[3]
Spectroscopic and Analytical Characterization
Confirming the identity and purity of the synthesized 6-Bromo-3-iodo-1H-indazole is crucial. The following data provides a reference for analytical characterization.
| Technique | Expected Data | Source |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 13.62 (s, 1H, NH), 7.82 (d, J = 1.5 Hz, 1H), 7.40 (d, J = 8.6 Hz, 1H), 7.33 (dd, J = 8.6, 1.6 Hz, 1H) | [3] |
| Mass Spectrometry (ESI) | m/z: 322.9 [M+H]⁺ | [3] |
Interpretation of ¹H NMR Data:
-
The singlet at 13.62 ppm is characteristic of the acidic NH proton of the indazole ring.
-
The downfield signals between 7.33 and 7.82 ppm correspond to the aromatic protons on the benzene ring, with their specific splitting patterns and coupling constants (J) reflecting their positions relative to the bromine substituent.
Solubility Profile
While quantitative solubility data is not extensively reported, indazole derivatives generally exhibit good solubility in polar aprotic organic solvents.
-
Soluble in: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF).[6]
-
Slightly soluble to insoluble in: Water.
For applications requiring aqueous buffers, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it into the aqueous medium. A kinetic solubility assay is advised to determine the practical solubility limit in the final buffer system.
Protocol for Kinetic Solubility Determination
-
Prepare a 10 mM stock solution of 6-Bromo-3-iodo-1H-indazole in 100% DMSO.
-
Add the stock solution to the desired aqueous buffer (e.g., PBS, pH 7.4) to a final concentration (e.g., 100 µM), ensuring the final DMSO concentration is low (e.g., 1%) to minimize co-solvent effects.
-
Incubate the solution at room temperature with gentle shaking for a defined period (e.g., 2 and 24 hours).
-
After incubation, centrifuge the samples to pellet any precipitate.
-
Analyze the supernatant to determine the concentration of the compound remaining in solution, typically by HPLC-UV or LC-MS/MS.
Applications in Drug Discovery
6-Bromo-3-iodo-1H-indazole is a valuable intermediate in the synthesis of kinase inhibitors. The bromine and iodine atoms can be selectively functionalized through various cross-coupling reactions. For instance, the more reactive C-I bond can undergo a Suzuki coupling, followed by a subsequent reaction at the C-Br bond.[1]
Role as a Key Intermediate in Suzuki Coupling
Caption: Application of 6-Bromo-3-iodo-1H-indazole in a Suzuki coupling reaction.
This selective functionalization allows for the rapid generation of diverse chemical libraries for screening against various biological targets, particularly in the field of oncology.[1][3] For example, it has been used in the synthesis of indazole derivatives with potent anti-proliferative activity against several cancer cell lines.[3]
Safety and Handling
6-Bromo-3-iodo-1H-indazole is classified as a hazardous substance and should be handled with appropriate safety precautions.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection/face protection), P301+P317 (IF SWALLOWED: Get medical help), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[7]
Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.[7]
Conclusion
6-Bromo-3-iodo-1H-indazole is a high-value chemical intermediate with significant applications in drug discovery and medicinal chemistry. Its well-defined physicochemical properties, coupled with its versatile reactivity, make it an essential tool for the synthesis of novel therapeutic agents. This guide provides a solid foundation for researchers to safely and effectively utilize this compound in their synthetic endeavors.
References
Sources
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. chemscene.com [chemscene.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. echemi.com [echemi.com]
